Tricosanoic acid, barium salt, basic

Beschreibung

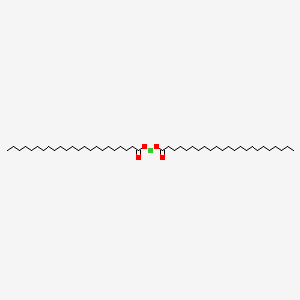

Tricosanoic acid, barium salt, basic (CASRN: 97468-35-4) is a metal-organic compound derived from tricosanoic acid (C23:0), a saturated very-long-chain fatty acid (VLCFA) with the molecular formula C23H46O2. The "basic" designation indicates the presence of hydroxide or oxide ions in the salt structure, a common feature in metal carboxylates to balance charge . Tricosanoic acid itself is a solid at room temperature (melting point: 79.1°C) with a pKa of 4.95, typical of carboxylic acids . Its barium salt is synthesized via neutralization of the acid with barium hydroxide or carbonate.

Key properties of the barium salt include:

- Molecular formula: Likely Ba(C23H45O2)2·xBa(OH)2 (exact stoichiometry depends on the "basic" formulation).

- Hazards: Barium compounds are generally toxic; this salt may cause skin/eye irritation (H315, H319) and respiratory issues (H335) based on analogous fatty acid salts .

- Tricosanoic acid is also reported in plant lipid studies (e.g., bromeliads, maize under drought stress) and human biochemistry (e.g., associations with cognitive function in stroke survivors) .

Eigenschaften

CAS-Nummer |

97468-35-4 |

|---|---|

Molekularformel |

C46H90BaO4 |

Molekulargewicht |

844.5 g/mol |

IUPAC-Name |

barium(2+);tricosanoate |

InChI |

InChI=1S/2C23H46O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25;/h2*2-22H2,1H3,(H,24,25);/q;;+2/p-2 |

InChI-Schlüssel |

LEOVEGXRWADLOL-UHFFFAOYSA-L |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ba+2] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

Tricosansäure, Bariumsalz, basisch kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Bariumcarbonat und andere Oxidationsprodukte zu bilden.

Reduktion: Unter bestimmten Bedingungen kann sie reduziert werden, um Bariummetall und Tricosansäure zu bilden.

Substitution: Das Bariumion kann in Gegenwart geeigneter Reagenzien durch andere Metallionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Substitution: Metallsalze wie Natriumchlorid oder Kaliumnitrat werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Bariumcarbonat und andere Oxidationsprodukte.

Reduktion: Bariummetall und Tricosansäure.

Substitution: Neue Metallsalze und Tricosansäurederivate.

Wissenschaftliche Forschungsanwendungen

Tricosansäure, Bariumsalz, basisch hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.

Biologie: Untersucht auf seine potenziellen Auswirkungen auf biologische Systeme und seine Rolle in Stoffwechselwegen.

Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften und Wechselwirkungen mit biologischen Molekülen.

Industrie: Verwendet in der Produktion von Spezialmaterialien und als Stabilisator in bestimmten industriellen Prozessen.

Wirkmechanismus

Der Wirkmechanismus von Tricosansäure, Bariumsalz, basisch beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. In biologischen Systemen kann es mit Enzymen und Proteinen interagieren und deren Funktion und Aktivität beeinflussen. Das Bariumion kann auch eine Rolle bei der Stabilisierung bestimmter Molekülstrukturen und der Erleichterung spezifischer biochemischer Reaktionen spielen.

Analyse Chemischer Reaktionen

Types of Reactions

Tricosanoic acid, barium salt, basic can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form barium carbonate and other oxidation products.

Reduction: Under specific conditions, it can be reduced to form barium metal and tricosanoic acid.

Substitution: The barium ion can be substituted with other metal ions in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Metal salts like sodium chloride or potassium nitrate are often used in substitution reactions.

Major Products Formed

Oxidation: Barium carbonate and other oxidation products.

Reduction: Barium metal and tricosanoic acid.

Substitution: New metal salts and tricosanoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Tricosanoic acid, barium salt, basic has several scientific research applications:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and interactions with biological molecules.

Industry: Utilized in the production of specialized materials and as a stabilizer in certain industrial processes.

Wirkmechanismus

The mechanism of action of tricosanoic acid, barium salt, basic involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, affecting their function and activity. The barium ion can also play a role in stabilizing certain molecular structures and facilitating specific biochemical reactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparison with Other Barium Fatty Acid Salts

Barium salts of fatty acids vary in chain length, branching, and hydroxylation, influencing their physical properties and applications. A comparative analysis is provided below:

Research Findings and Data Gaps

- Thermal Stability: VLCFA barium salts like tricosanoate likely exhibit superior thermal stability, making them candidates for high-temperature polymers.

- Biological Interactions: Free tricosanoic acid is implicated in plant drought resistance (e.g., maize treated with compost-AMF-CNPs increased C23:0 levels by 110% under stress) . The barium salt’s role in such systems remains unexplored.

- Analytical Challenges: Quantification of tricosanoic acid in biological matrices uses gas chromatography with methyl ester derivatization, as described in lipidomics protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.